2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with a fused ring structure that includes both pyrazole and pyrimidine rings. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a flavin adenine dinucleotide (FAD)-dependent hydroxylase . This enzyme promotes compound catabolism by hydroxylation from molecular oxygen .
Mode of Action
The compound interacts with its target, the FAD-dependent hydroxylase, in a way that promotes compound catabolism . This interaction results in changes to the enzyme’s activity, which can affect the overall metabolic processes within the cell .
Biochemical Pathways
These are common pathways targeted by other compounds with similar core structures .
Pharmacokinetics
The compound’s molecular weight of 14817 suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the FAD-dependent hydroxylase . By promoting compound catabolism, the compound may influence various cellular processes and metabolic pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .
Biochemical Analysis
Biochemical Properties
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it a valuable tool for studying intracellular processes and chemosensors .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties make it a useful probe for bioimaging applications, allowing researchers to study the dynamics of intracellular processes . Additionally, its interactions with biomolecules can lead to changes in cell function, highlighting its potential as a tool for studying cellular mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . For example, the presence of electron-donating groups at position 7 on the fused ring enhances its absorption and emission properties, which can influence the behavior of the biomolecules it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound’s properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that this compound can be a reliable tool for long-term studies in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s inhibitory activity against certain enzymes can be dose-dependent . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound in research and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s structure allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cellular environment . These interactions can affect the compound’s localization and accumulation, impacting its overall efficacy and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . A common synthetic route includes a two-step sequence starting from the appropriate methyl ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the methyl group at the 2-position.
2-Methylpyrazolo[1,5-a]pyrimidine: This compound is similar but does not have the amine group at the 7-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEULJGWEVNSXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277347 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-83-7 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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